Heptyl cinnamate

Odor Characterization Organoleptic Profiling Flavor & Fragrance Formulation

Heptyl cinnamate (FEMA 2551, JECFA is a synthetic cinnamic acid ester (C₁₆H₂₂O₂, MW 246.35) belonging to the alkyl cinnamate class of flavor and fragrance ingredients. It is characterized as a colorless to pale-straw viscous liquid with a mild, floral-green, somewhat bark-like odor and a green, leafy-hyacinth organoleptic profile.

Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
CAS No. 10032-08-3
Cat. No. B160145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl cinnamate
CAS10032-08-3
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C16H22O2/c1-2-3-4-5-9-14-18-16(17)13-12-15-10-7-6-8-11-15/h6-8,10-13H,2-5,9,14H2,1H3
InChIKeyDCXNRXBLAGAHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Cinnamate (CAS 10032-08-3) Procurement & Differentiation Baseline: A Cinnamic Acid Ester Flavoring and Fragrance Agent


Heptyl cinnamate (FEMA 2551, JECFA 666) is a synthetic cinnamic acid ester (C₁₆H₂₂O₂, MW 246.35) belonging to the alkyl cinnamate class of flavor and fragrance ingredients [1]. It is characterized as a colorless to pale-straw viscous liquid with a mild, floral-green, somewhat bark-like odor and a green, leafy-hyacinth organoleptic profile . As a high-boiling ester (bp 350.1 °C at 760 mmHg) with a calculated logP of approximately 5.37, it occupies a distinct position within the cinnamate homologous series with respect to volatility and lipophilicity relative to lower alkyl chain-length analogs .

Why Heptyl Cinnamate Cannot Be Casually Substituted with Other Alkyl Cinnamates in Formulation


Within the alkyl cinnamate series, even a single methylene unit change in the alkyl chain produces quantifiable shifts in odor character, volatility (boiling point range 260–350 °C across C₁–C₇ esters), and lipophilicity (logP ~2.6–5.4) that directly impact flavor release kinetics, fragrance tenacity, and end-product performance [1]. Regulatory acceptance and permitted use levels also vary by ester: heptyl cinnamate holds an approved FEMA GRAS designation with application-specific usage limits (e.g., chewing gum at 270 mg/kg) that differ substantially from methyl cinnamate (gum 2.7–40 mg/kg) or ethyl cinnamate, making direct substitution not only technically inappropriate but potentially non-compliant under FDA §172.515 .

Heptyl Cinnamate Differentiation Evidence: Quantitative Comparison vs. Alkyl Cinnamate Analogs


Odor Profile Differentiation: Green-Floral-Hyacinth Character vs. Fruity-Balsamic Profiles of Lower Homologs

Heptyl cinnamate is assigned a green, leafy-hyacinth odor profile distinct from the sweet-balsamic, fruity (strawberry/cherry) profiles of methyl cinnamate and ethyl cinnamate . Specifically, the JECFA specification describes heptyl cinnamate as 'mild, floral-green, somewhat bark-like,' whereas methyl cinnamate is characterized as 'sweet balsam strawberry cherry cinnamon' and ethyl cinnamate as 'fruity and balsamic, reminiscent of cinnamon with an amber note' [1]. This divergence in primary odor character is a key selection criterion for perfumers when targeting green-floral rather than fruity-spicy fragrance compositions.

Odor Characterization Organoleptic Profiling Flavor & Fragrance Formulation

Heptyl Cinnamate FEMA GRAS Usage Levels in Chewing Gum: 270 mg/kg vs. 2.7–40 mg/kg for Methyl Cinnamate

FEMA survey data reveal a stark quantitative distinction in the permitted and typical usage level of heptyl cinnamate in chewing gum compared to its lower homolog methyl cinnamate . The FEMA-reported usage of heptyl cinnamate in chewing gum is 270 mg/kg, whereas methyl cinnamate is used at only 2.7–40 mg/kg in the same application category . This represents an approximate 7- to 100-fold higher incorporation rate for heptyl cinnamate in chewing gum, indicating that heptyl cinnamate can deliver flavor impact at concentrations where methyl cinnamate either would be sensorially insufficient or would exceed its typical use range.

Flavor Usage Limits FEMA GRAS Food Additive Compliance

Lipophilicity (logP) and the Formulation Stability Advantage of Heptyl Cinnamate Over Lower Alkyl Cinnamates

The calculated octanol-water partition coefficient (logP) of heptyl cinnamate is reported as 5.37 [1] or 5.50 (estimated XlogP3) [2], significantly higher than ethyl cinnamate (logP ~3.5) and butyl cinnamate (log Kow calculated 3.83) [3]. Under the common guideline that compounds with logP >4 require specific formulation strategies to prevent partitioning into hydrophobic phases, heptyl cinnamate's higher logP implies greater retention in lipid/oil-based flavor systems and slower release kinetics, which is advantageous for long-lasting flavor delivery in high-fat food matrices and chewing gum bases compared to lower-chain analogs.

Lipophilicity logP Formulation Partitioning Flavor Release

JECFA Safety Evaluation: 'No Safety Concern at Current Intake Levels' – Regulatory Parity with Class Benchmark

The JECFA evaluation of heptyl cinnamate (Evaluation year: 2000, Session 55) concluded: 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This safety outcome is consistent with the JECFA assessments for methyl cinnamate (JECFA 2698), ethyl cinnamate (JECFA 659), and butyl cinnamate (JECFA 663), all of which received the same 'no safety concern' designation at current intake levels [2]. Heptyl cinnamate thus maintains regulatory parity with its class while offering differentiated functional properties (odor, usage level, lipophilicity), giving procurers the benefit of a distinct functional profile without incremental toxicological risk.

JECFA Safety Assessment ADI Flavoring Agent Toxicology

Mesomorphic Behavior in Liquid Crystal Research: Heptyl Cinnamate as a Terminal Group for Smectogenic Materials

Beyond flavor and fragrance, heptyl cinnamate serves as a terminal ester group in liquid crystal research, where its alkyl chain length is critical for mesophase behavior [1]. A 2016 study on a homologous series of esters bearing a lateral methoxy group and terminal n-heptyl cinnamate group reported exclusive smectogenic mesomorphism with a thermal average stability of 89.8 °C, exhibiting smectic-A or Schlieren-C phases without nematic character [2]. In contrast, a 1987 study on cyanophenyl heptylcinnamate demonstrated nematic liquid crystal behavior useful for optical anisotropy investigations [3]. This property is not shared by lower-alkyl cinnamate derivatives (e.g., methyl or ethyl cinnamate esters), which are typically non-mesomorphic, making heptyl cinnamate a specifically required building block in mesogen design.

Liquid Crystals Mesomorphism Material Science Smectic Phase

Heptyl Cinnamate Procurement Application Scenarios: Where the Evidence Supports Prioritization


Chewing Gum Flavor Formulation Requiring High-Load Green Notes

Based on the FEMA usage data showing heptyl cinnamate at 270 mg/kg in chewing gum vs. 2.7–40 mg/kg for methyl cinnamate, procurement teams supporting confectionery flavor houses should prioritize heptyl cinnamate when developing long-lasting green-floral chewing gum flavors . Its green, leafy-hyacinth odor profile is precisely the note required for spearmint, green apple, and herbal chewing gum variants where methyl or ethyl cinnamate would contribute an undesirable fruity-balsamic character.

Fine Fragrance Compositions Targeting Green-Floral or Hyacinth Accords

Perfumers formulating green-floral, hyacinth, or leafy accords should select heptyl cinnamate over ethyl, methyl, or hexyl cinnamate, as it uniquely provides a green-hyacinth primary note rather than fruity-balsamic (methyl, ethyl) or woody-cypress (hexyl) odor profiles . TGSC usage data recommends heptyl cinnamate at up to 2.0% in fragrance concentrate, providing a practical formulation benchmark [1].

High-Fat Baked Goods and Ice Cream Flavor Systems Requiring Extended Release

The logP of 5.37 for heptyl cinnamate, substantially higher than ethyl cinnamate (~3.5) and butyl cinnamate (3.83), supports its selection for ice cream (FEMA 102 mg/kg) and baked goods (FEMA 1 mg/kg) where the flavor must partition into and be retained by lipid phases for sustained release . Lower-chain cinnamates with lower logP values would partition more readily into aqueous phases, risking faster flavor fade during consumption and storage.

Liquid Crystal Mesogen Research Requiring Smectic Phase Induction

Research laboratories procuring intermediates for liquid crystal synthesis should select heptyl cinnamate as a terminal ester building block when smectic-A or smectic-C mesophase behavior is the design target, as demonstrated in the 2016 study reporting exclusive smectogenic mesomorphism with thermal stability of 89.8 °C . Lower alkyl cinnamate esters (methyl, ethyl, butyl) are typically non-mesomorphic and cannot substitute for this specialized materials application [1].

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